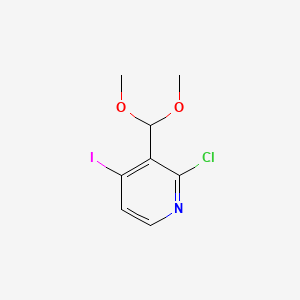

2-Chloro-3-(dimethoxymethyl)-4-iodopyridine

Overview

Description

“2-Chloro-3-(dimethoxymethyl)-4-iodopyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Molecular Structure Analysis

The molecule “2-Chloro-3-(dimethoxymethyl)-4-iodopyridine” contains a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ‘2-Chloro’, ‘3-(dimethoxymethyl)’, and ‘4-iodo’ denote the substituents on the pyridine ring at the 2nd, 3rd, and 4th positions respectively .Chemical Reactions Analysis

The reactivity of “2-Chloro-3-(dimethoxymethyl)-4-iodopyridine” would be influenced by the electron-donating methoxy groups and the electron-withdrawing halogens. The chlorine and iodine atoms might undergo nucleophilic substitution reactions, while the methoxy group could take part in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-3-(dimethoxymethyl)-4-iodopyridine” would depend on its molecular structure. For instance, the presence of the polar pyridine ring, polarizable iodine atom, and polar methoxy groups would likely make the compound relatively polar .Scientific Research Applications

Preparation and Reactivity of Halogenated Pyridines

Halogenated pyridines, including derivatives similar to 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine, are utilized in the preparation of recyclable hypervalent iodine(V) reagents. These reagents are pivotal in organic synthesis, particularly in the oxidation of sulfides and alcohols. The recyclability of such reagents underscores their efficiency and environmental friendliness in synthetic processes (Yoshimura et al., 2011).

Halogen-rich Intermediates for Synthesis

Compounds like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine highlight the utility of halogen-rich intermediates in constructing pentasubstituted pyridines. These structures are invaluable in medicinal chemistry, offering a versatile toolkit for introducing functional groups and diversifying molecular architectures, indicative of the potential roles compounds like 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine could play in similar syntheses (Wu et al., 2022).

Halogen Bonding in Crystal Engineering

The study of halobismuthates with 3-iodopyridinium cations demonstrates the importance of halogen bonding in crystal packing. This aspect of chemical interaction is crucial for designing materials with specific structural and functional properties, suggesting that derivatives like 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine could find applications in material science and crystal engineering (Gorokh et al., 2019).

Cross-Coupling Reactions

The iterative and regioselective cross-couplings of halopyridines, including 2-chloro derivatives, are foundational for constructing triheteroarylpyridine scaffolds. These scaffolds are essential in pharmaceuticals and agrochemicals, illustrating the broad applicability of halogenated pyridines in complex molecule synthesis (Daykin et al., 2010).

Mechanism of Action

Target of Action

A structurally similar compound, 2-chloro-3′,4′-dimethoxybenzil, is known to inhibit human carboxylesterase-2 (hce-2) . Carboxylesterases play a crucial role in the metabolism of drugs and xenobiotics.

Mode of Action

If it acts similarly to 2-Chloro-3′,4′-dimethoxybenzil, it might interact with its target enzyme, potentially inhibiting its activity .

Result of Action

If it acts like its analog, it could potentially alter the metabolism of certain substances within the body .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-3-(dimethoxymethyl)-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClINO2/c1-12-8(13-2)6-5(10)3-4-11-7(6)9/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPMMBWLNHTVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=CN=C1Cl)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673932 | |

| Record name | 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(dimethoxymethyl)-4-iodopyridine | |

CAS RN |

1142192-28-6 | |

| Record name | Pyridine, 2-chloro-3-(dimethoxymethyl)-4-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.